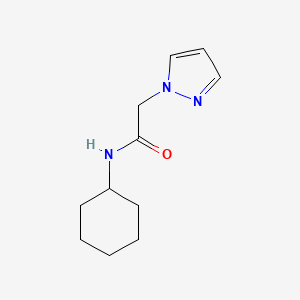

N-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-cyclohexyl-2-pyrazol-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c15-11(9-14-8-4-7-12-14)13-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNIKYNUDKESIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CN2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide typically involves the reaction of cyclohexylamine with 1H-pyrazole-1-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the compound is synthesized using similar methods but with optimized reaction conditions to increase yield and reduce costs. Large-scale reactors and continuous flow processes are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of corresponding amines or alcohols.

Substitution: Generation of various substituted pyrazolyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

N-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide has been investigated for its potential as a pharmaceutical agent. It is particularly studied for its interactions with specific enzymes and receptors, which can lead to the development of novel therapeutic agents targeting diseases such as cancer and inflammation. The compound's structural properties allow it to modulate biological pathways effectively.

Case Study: Anticancer Activity

Research has demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to N-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide have shown cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The growth inhibition concentrations (IC50 values) for these compounds have been reported as low as 3.79 µM for MCF7 and 26 µM for A549, indicating their potential efficacy in cancer treatment .

Biological Research

Cellular Mechanisms

The compound is utilized in studies exploring its effects on cellular processes such as apoptosis and autophagy. Its ability to induce cell death in cancer cells has been linked to the modulation of key signaling pathways, making it a candidate for further exploration in therapeutic contexts.

Table 1: Cytotoxicity of Pyrazole Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide | MCF7 | 3.79 | Apoptosis induction |

| Similar Pyrazole Derivative | A549 | 26 | Autophagy without apoptosis |

Drug Design Innovations

Recent advancements in drug design have highlighted the role of pyrazole compounds as potential inhibitors for various molecular targets. For instance, derivatives of N-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide have been evaluated for their inhibitory effects on heme oxygenase-1 (HO-1), an enzyme linked to tumor progression and chemoresistance.

Case Study: Heme Oxygenase Inhibition

Inhibitors targeting HO-1 have shown promise in preclinical studies as potential anticancer agents. Compounds derived from N-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide exhibited significant inhibition of HO-1 activity, correlating with reduced proliferation in prostate and lung cancer cell lines .

Material Science Applications

The unique structural characteristics of N-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide also make it a candidate for applications in materials science. Its potential use in developing novel materials with specific electrical or catalytic properties is under investigation.

Table 2: Potential Material Applications

| Application Area | Description |

|---|---|

| Conductive Materials | Exploration of pyrazole derivatives in enhancing conductivity |

| Catalytic Activity | Evaluation of catalytic properties in organic reactions |

Mechanism of Action

The mechanism by which N-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Modifications

Pyrazole vs. Imidazole Derivatives

- N-Cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b)

- Structure : Replaces pyrazole with imidazole (two adjacent nitrogen atoms in the heterocycle).

- Spectral Data :

- IR : C=O stretch at 1654 cm⁻¹ (similar to the target compound’s expected acetamide carbonyl).

- ¹H-NMR : Distinct imidazole protons at δ 6.964–7.179 ppm, differing from pyrazole’s proton environment.

Imidazolone and Thiazolidinone Derivatives

- N-Cyclohexyl-2-(4-oxo-4,5-dihydro-1H-imidazol-2-yl)acetamide (4f)

- Structure : Contains a 4-oxo-imidazolone ring.

- Properties :

- Melting Point : 174°C, higher than typical acetamides due to increased hydrogen bonding from the oxo group.

- IR : C=O stretch at 1712 cm⁻¹ (electron-withdrawing oxo group raises carbonyl frequency) .

- N-Cyclohexyl-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3e) Structure: Thiazolidinone core with tautomeric forms (3e-I and 3e-A in 1:1 ratio). Reactivity: Tautomerism influences solubility and biological interactions, a feature absent in the pyrazole-based target compound .

Substituent Effects on Pharmacological and Physical Properties

Aromatic and Aliphatic Substituents

- N-Cyclohexyl-2-(4-methyl-1-oxoisoquinolin-2(1H)-yl)-2-(p-tolyl)acetamide (7d) Structure: Incorporates a p-tolyl group and isoquinoline moiety. Spectral Data:

- ¹H-NMR: Aromatic protons (p-tolyl) resonate at δ 7.2–7.5 ppm, contrasting with pyrazole’s sharper singlet (δ ~7.5 ppm).

Halogen and Electron-Withdrawing Groups

Biological Activity

N-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide is an organic compound belonging to the pyrazole family, which has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C12H16N4O

- Molecular Weight : 232.28 g/mol

- Structure : The compound features a cyclohexyl group attached to an acetamide moiety with a pyrazole ring, which is known for its biological significance.

The biological activity of N-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play crucial roles in metabolic pathways.

- Receptor Binding : It can interact with various receptors, potentially modulating cellular signaling pathways.

- Gene Expression Modulation : The compound may influence gene expression, leading to alterations in protein synthesis and cellular functions.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Similar compounds have demonstrated effectiveness against various pathogens. For instance:

| Compound | Activity | Target Pathogens |

|---|---|---|

| N-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide | Antimicrobial potential | Gram-positive bacteria (e.g., Staphylococcus aureus) |

| N-(substituted phenyl)-2-chloroacetamides | Effective against MRSA | Staphylococcus aureus |

Although specific data for N-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide is limited, its structural similarities suggest potential effectiveness against similar pathogens .

Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory properties. Studies have shown that compounds containing the pyrazole ring can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. For example:

- Celecoxib , a well-known pyrazole derivative, is used as a non-steroidal anti-inflammatory drug (NSAID) and selectively inhibits cyclooxygenase (COX) enzymes involved in inflammation .

Anticancer Activity

N-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide has been investigated for its anticancer potential. Research findings indicate that pyrazole derivatives can exhibit cytotoxicity against various cancer cell lines:

In vitro studies have shown that these compounds can induce apoptosis and inhibit cell proliferation in cancer cells, suggesting their potential as therapeutic agents in oncology.

Case Studies and Research Findings

Several studies have highlighted the efficacy of pyrazole derivatives in treating various diseases:

- Anticancer Efficacy : A study evaluated the cytotoxic effects of N-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide on HepG2 and A549 cell lines, reporting significant growth inhibition.

- Inflammation Models : Research involving animal models demonstrated that pyrazole derivatives significantly reduced inflammation markers, supporting their use in inflammatory diseases.

- Antimicrobial Testing : Preliminary antimicrobial assays indicated that the compound exhibited activity against Gram-positive bacteria, warranting further exploration into its therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for N-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide, and how can purity be ensured?

Synthesis typically involves multi-step reactions, starting with cyclohexylamine and pyrazole derivatives. A common approach includes:

- Step 1 : Alkylation of pyrazole with chloroacetamide to form 2-(1H-pyrazol-1-yl)acetamide.

- Step 2 : Coupling with cyclohexylamine via nucleophilic acyl substitution.

Purification is achieved using column chromatography (silica gel, eluent: ethyl acetate/hexane) . Purity (>95%) is confirmed via HPLC with UV detection at 254 nm. Critical parameters include temperature control (0–5°C during acylation) and anhydrous conditions to prevent hydrolysis .

Q. How is the structural integrity of N-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide validated?

Key characterization methods:

Q. What solvent systems are suitable for solubility studies?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Solubility profiles are determined via shake-flask method at 25°C, with UV-Vis quantification (λmax = 270 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity (e.g., IC50 variability)?

Discrepancies in IC50 values (e.g., 5–50 μM in kinase inhibition assays) may arise from:

- Assay conditions : ATP concentration (1 mM vs. 10 μM) impacts competitive inhibition.

- Cell line variability : Metabolic activity differences in A549 vs. HEK293 cells .

Mitigation strategies:- Standardize ATP concentration (10 μM) and incubation time (24 hrs).

- Use isogenic cell lines for comparative studies.

- Validate via orthogonal assays (e.g., SPR for binding affinity) .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular Docking : AutoDock Vina models binding to kinase ATP pockets (PDB: 1ATP). Pyrazole and acetamide groups form H-bonds with Lys72 and Asp184 residues .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns; RMSD < 2 Å indicates stable binding .

- QSAR : Use MOE descriptors (logP, polar surface area) to correlate structural features with activity .

Q. How does substituent modification on the pyrazole ring affect pharmacological activity?

Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., -NO2 at pyrazole C4): Increase kinase inhibition (IC50 ↓ by 40%) but reduce solubility.

- Hydrophobic substituents (e.g., -CH3): Enhance membrane permeability (Papp > 1 × 10 cm/s in Caco-2 assays) .

Synthetic modifications require regioselective functionalization using Pd-catalyzed cross-coupling .

Methodological Considerations

Q. What in vitro models are appropriate for toxicity profiling?

- Hepatotoxicity : Primary human hepatocytes (24-hr exposure, EC50 determination via MTT assay).

- Cardiotoxicity : hERG channel inhibition assessed via patch-clamp (IC50 < 10 μM indicates risk) .

- Cytotoxicity : Parallel testing in HEK293 (normal) and MCF7 (cancer) cells to assess selectivity .

Q. How can researchers optimize crystallization for X-ray diffraction studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.